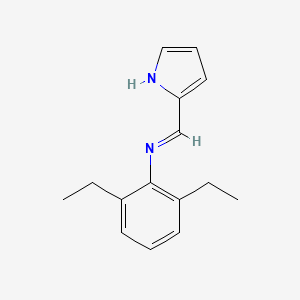
(E)-N-(2,6-Diethylphenyl)-1-(1H-pyrrol-2-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1H-Pyrrol-2-yl)methylene)-2,6-diethylaniline is a Schiff base compound formed by the condensation of pyrrole-2-carbaldehyde and 2,6-diethylaniline. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Pyrrol-2-yl)methylene)-2,6-diethylaniline typically involves the condensation reaction between pyrrole-2-carbaldehyde and 2,6-diethylaniline. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours at a temperature of around 65°C to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur, especially at the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
科学的研究の応用
N-((1H-Pyrrol-2-yl)methylene)-2,6-diethylaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial properties, particularly in forming complexes with metals like copper and cobalt.
Industry: Used in the synthesis of advanced materials and as intermediates in organic synthesis.
作用機序
The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-2,6-diethylaniline largely depends on its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound can bind to bacterial proteins, inhibiting their activity and leading to antimicrobial effects.
類似化合物との比較
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline
- N-((1H-Pyrrol-2-yl)methylene)-2,4-dimethylaniline
Comparison: N-((1H-Pyrrol-2-yl)methylene)-2,6-diethylaniline is unique due to the presence of the 2,6-diethyl substituents on the aniline ring, which can influence its steric and electronic properties. This can affect its reactivity and the stability of its metal complexes compared to similar compounds with different substituents.
特性
CAS番号 |
488856-56-0 |
|---|---|
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC名 |
N-(2,6-diethylphenyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C15H18N2/c1-3-12-7-5-8-13(4-2)15(12)17-11-14-9-6-10-16-14/h5-11,16H,3-4H2,1-2H3 |
InChIキー |
ZOHPIOKXVXITGO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)N=CC2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one](/img/structure/B12903952.png)
![4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid](/img/structure/B12903957.png)
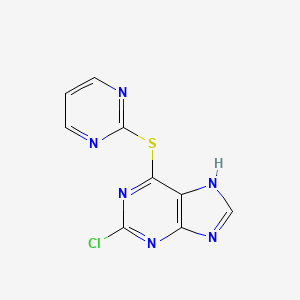
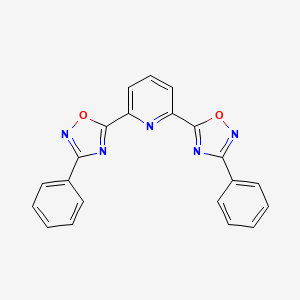
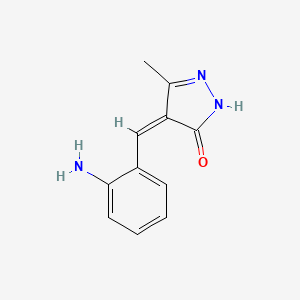

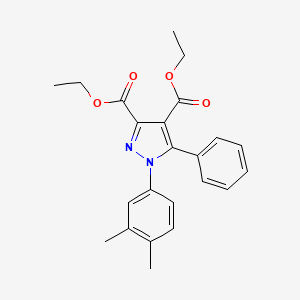
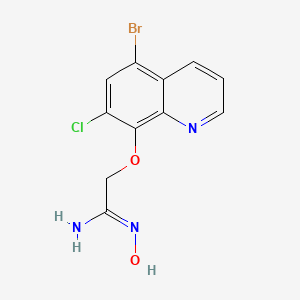
![Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B12903995.png)
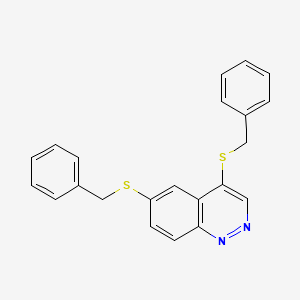

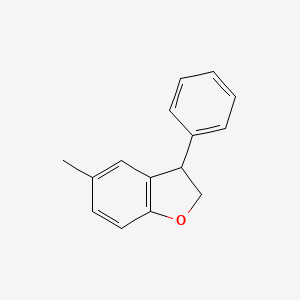
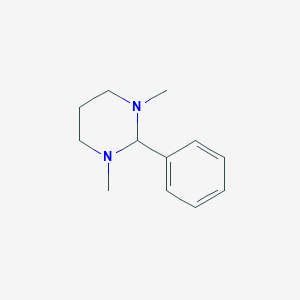
![2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid](/img/structure/B12904023.png)
